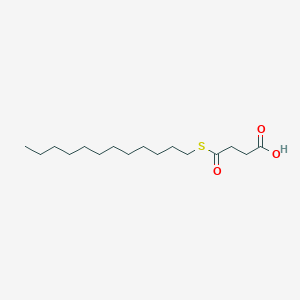

4-(Dodecylsulfanyl)-4-oxobutanoic acid

Description

4-(Dodecylsulfanyl)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, characterized by a dodecyl (12-carbon) alkyl chain attached via a sulfanyl (-S-) group at the 4-position. Its structure comprises a central oxobutanoic acid backbone (HOOC-CH2-C(O)-CH2-) modified with a hydrophobic dodecylsulfanyl substituent. The dodecyl chain confers significant lipophilicity, making it distinct from shorter-chain or aromatic analogues.

Properties

CAS No. |

88449-82-5 |

|---|---|

Molecular Formula |

C16H30O3S |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

4-dodecylsulfanyl-4-oxobutanoic acid |

InChI |

InChI=1S/C16H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h2-14H2,1H3,(H,17,18) |

InChI Key |

HUDBIJHHONYPSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation via Nucleophilic Substitution of Halogenated 4-oxobutanoic Acid Derivatives

This method involves the reaction of dodecanethiol with a halogenated 4-oxobutanoic acid derivative, such as 4-chloro-4-oxobutanoic acid or its esters.

- Step 1: Synthesis of 4-chloro-4-oxobutanoic acid or its ester derivative by chlorination of 4-oxobutanoic acid or by using suitable chlorinating agents like thionyl chloride.

- Step 2: Generation of the dodecyl thiolate anion by deprotonation of dodecanethiol with a base such as sodium hydride or triethylamine.

- Step 3: Nucleophilic substitution where the dodecyl thiolate attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the sulfide bond.

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Typically room temperature to reflux depending on reactivity.

- Time: Several hours to overnight.

- Straightforward reaction with good yields.

- Mild conditions preserve sensitive keto and acid groups.

- Requires preparation of halogenated intermediates.

- Possible side reactions if competing nucleophiles are present.

Preparation via Coupling of Dodecanethiol with Activated 4-oxobutanoic Acid Derivatives

Activation of 4-oxobutanoic acid as acid chloride or anhydride facilitates nucleophilic attack by dodecanethiol.

- Step 1: Conversion of 4-oxobutanoic acid into its acid chloride using thionyl chloride or oxalyl chloride.

- Step 2: Reaction of the acid chloride with dodecanethiol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl formed.

- Step 3: Work-up and purification by extraction, washing, and recrystallization.

- Solvent: Dichloromethane or chloroform.

- Temperature: 0 °C to room temperature.

- Time: 1–3 hours.

- High reactivity of acid chloride leads to efficient coupling.

- Mild reaction conditions preserve functional groups.

- Handling of acid chlorides requires care due to reactivity and toxicity.

- Possible side reactions with moisture.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic substitution | Dodecanethiol, 4-chloro-4-oxobutanoic acid | THF/DMF, RT to reflux, base | Mild, straightforward | Requires halogenated intermediate | 70–85 |

| Coupling via acid chloride | Dodecanethiol, 4-oxobutanoic acid chloride | DCM, 0 °C to RT, base | High reactivity, efficient | Acid chloride handling | 75–90 |

| Friedel–Crafts inspired acylation | Aromatic precursors, Lewis acid catalyst | Varies | Useful for aromatic derivatives | Less direct for alkyl sulfides | Variable |

Research Outcomes and Analytical Data

- Purity and Characterization: The synthesized 4-(Dodecylsulfanyl)-4-oxobutanoic acid is typically characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity.

- Yields: Reported yields for nucleophilic substitution and acid chloride coupling methods range from 70% to 90%, indicating efficient synthesis.

- Crystallinity: The compound often crystallizes as a solid suitable for X-ray diffraction studies, confirming molecular structure.

- Stability: The keto acid and sulfanyl linkage are stable under typical storage conditions but sensitive to strong oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(dodecylthio)-4-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the dodecylthio group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Butanoic acid, 4-(dodecylthio)-4-oxo- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the formulation of specialty chemicals, surfactants, and additives for various industrial applications.

Mechanism of Action

The mechanism of action of butanoic acid, 4-(dodecylthio)-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidation-reduction reactions. Its derivatives may also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Physicochemical Properties

The table below compares 4-(dodecylsulfanyl)-4-oxobutanoic acid with key analogues reported in the literature:

<sup>a</sup> logP values calculated using Crippen’s fragmentation or experimental data.

<sup>b</sup> Inferred from QSAR trends in .

Key Observations:

Lipophilicity : The dodecyl chain in the target compound drastically increases logP (~6.5) compared to shorter alkyl or aromatic substituents (e.g., methylsulfanyl: logP 1.2 ; naphthyl: logP 2.81 ). This aligns with QSAR studies showing enhanced bioactivity for lipophilic substituents in antimicrobial or antitumor agents .

Functional Group Impact : Sulfanyl (-S-) groups (as in the target compound) may enhance redox activity or metal coordination compared to oxygen- or nitrogen-based substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.